molecular formula C25H26N2O2 B2950002 N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1797171-38-0

N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2950002
CAS No.: 1797171-38-0
M. Wt: 386.495
InChI Key: YTCIOVBGIJCBAY-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a methoxypiperidine substituent on the phenyl ring. The compound’s core structure—a biphenyl carboxamide scaffold—is shared with several pharmacologically active molecules, making it a valuable candidate for comparative studies .

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24-15-17-27(18-16-24)23-13-11-22(12-14-23)26-25(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14,24H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCIOVBGIJCBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a methoxy group, a piperidine ring, and a biphenyl carboxamide moiety, suggest significant biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 4-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
  • Molecular Formula : C26H28N2O3
  • CAS Number : 1448030-25-8

Structural Features

FeatureDescription
Methoxy GroupEnhances lipophilicity and potential receptor binding
Piperidine RingContributes to pharmacological properties
Biphenyl Carboxamide MoietyProvides structural stability and versatility

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and piperidine groups facilitate binding to these targets, leading to modulation of their activity.

Potential Targets

  • Receptors : The compound may act on various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzymes : It could inhibit specific enzymes involved in disease pathways, such as those related to cancer or neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Here are some relevant findings:

Case Studies

  • Anticancer Activity : A study demonstrated that related biphenyl carboxamide derivatives showed significant cytotoxic effects against various cancer cell lines. These compounds inhibited cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Compounds with piperidine rings have been shown to enhance cognitive function in animal models by modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Compound NameBiological ActivityReference
N-(3-(7-((2-methoxy-4-pyridinyl)phenyl)Antibacterial
4-(3-Methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamideNeuroprotective
3-Methoxy-N-[2-(pyridin-3-yl)]benzamideAnticancer

Comparison with Similar Compounds

Key SAR Observations :

  • Hydrophobic Substituents (e.g., cyclooctyl, decahydronaphthalenyl) improve membrane permeability but may reduce aqueous solubility.
  • Basic Moieties (e.g., piperazine, piperidine) enhance solubility and receptor binding in protonated environments.
  • Methoxy Groups balance lipophilicity and solubility, as seen in the target compound and 4'-methoxy analogs .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide and its analogs?

The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example:

  • Step 1 : React 4-(4-methoxypiperidin-1-yl)aniline with [1,1'-biphenyl]-4-carbonyl chloride under basic conditions (e.g., triethylamine).
  • Step 2 : Purify via automated flash chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the carboxamide. Yields range from 50–84% depending on steric and electronic effects of substituents .
  • Optimization : Adjust reaction stoichiometry (1.2:1 amine:carbonyl chloride) and use inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., methoxypiperidinyl proton signals at δ 3.2–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C25H26N2O2C_{25}H_{26}N_2O_2: 386.1994; observed: 386.20) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine ring conformation) using SHELX programs for refinement .

Q. What safety protocols are recommended for handling this compound?

While structurally similar biphenyl amines (e.g., N-(4-heteropolycyclic phenyl)-[1,1'-biphenyl]-4-amine) are classified as non-toxic, standard precautions apply:

  • Use fume hoods and PPE (gloves, lab coats) during synthesis.
  • Store in airtight containers at –20°C to prevent degradation.
  • Screen for acute toxicity in preliminary in vitro assays (e.g., HepG2 cell viability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding affinity?

  • Substituent Modification : Replace the methoxypiperidinyl group with bulkier (e.g., decahydronaphthalenyl) or polar (e.g., hydroxylated) groups to probe steric and electronic effects on target binding .
  • Pharmacophore Mapping : Use crystallographic data (e.g., piperidine ring orientation in D3 receptor antagonists) to align key hydrogen-bond donors/acceptors .
  • In Silico Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes against 5-HT1D_{1D} or TRP channels, guided by analogs like GR127935 .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50​ values across assays) be resolved?

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO for GPCR studies) and buffer conditions (pH, ion concentration).
  • Metabolic Stability Testing : Assess compound half-life in liver microsomes to rule out rapid degradation artifacts .
  • Orthogonal Binding Assays : Compare radioligand displacement (e.g., 3H^3H-spiperone for D3 receptors) with functional cAMP assays .

Q. What strategies improve synthetic yields for structurally complex analogs?

  • Purification : Use triple recrystallization (e.g., ethanol/water) for high-purity solids (>98%) or preparative HPLC for polar byproducts .
  • Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for biphenyl scaffold diversification, optimizing catalyst loading (5 mol% Pd(PPh3_3)4_4) .
  • Scale-Up : Replace batch reactors with flow chemistry systems to enhance reproducibility and reduce reaction times .

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